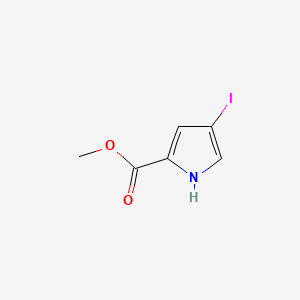

Methyl 4-iodo-1H-pyrrole-2-carboxylate

CAS No.: 40740-41-8

Cat. No.: VC2449591

Molecular Formula: C6H6INO2

Molecular Weight: 251.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40740-41-8 |

|---|---|

| Molecular Formula | C6H6INO2 |

| Molecular Weight | 251.02 g/mol |

| IUPAC Name | methyl 4-iodo-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 |

| Standard InChI Key | KRNGDJYQOKCQCD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CN1)I |

| Canonical SMILES | COC(=O)C1=CC(=CN1)I |

Introduction

Chemical Identity and Basic Properties

Methyl 4-iodo-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring structure substituted with an iodine atom at the 4-position and a methyl carboxylate group at the 2-position. Its structural features contribute to its utility in organic synthesis and medicinal chemistry applications.

Molecular Identification

The compound is defined by the following properties:

| Property | Value |

|---|---|

| Chemical Name | Methyl 4-iodo-1H-pyrrole-2-carboxylate |

| CAS Number | 40740-41-8 |

| Molecular Formula | C6H6INO2 |

| Molecular Weight | 251.02 g/mol |

| Product Classification | Heterocyclic Building Block |

These fundamental characteristics establish the chemical identity of the compound and provide essential information for its application in research and industrial settings .

Alternative Nomenclature

The compound is known by several synonyms in chemical literature and commercial contexts:

-

4-Iodopyrrole-2-carboxylic acid methyl ester

-

Methyl 4-iodo-2-pyrrolecarboxylate

-

1H-Pyrrole-2-carboxylic acid, 4-iodo-, methyl ester

This diversity in nomenclature reflects the compound's presence across various chemical databases and research contexts.

Structural Features and Chemical Properties

Structural Characteristics

Methyl 4-iodo-1H-pyrrole-2-carboxylate consists of a five-membered pyrrole ring with a hydrogen atom attached to the nitrogen (hence the "1H" designation). The pyrrole ring is substituted with an iodine atom at the 4-position and a methyl carboxylate group (–COOCH3) at the 2-position. This arrangement of functional groups confers specific chemical and physical properties to the molecule.

Electronic Properties

The presence of the iodine atom significantly influences the electronic distribution within the pyrrole ring. As a halogen, iodine acts as an electron-withdrawing group through inductive effects while potentially contributing electron density through resonance. These electronic effects make the compound particularly suited for various synthetic transformations, especially those involving metal-catalyzed cross-coupling reactions.

Synthesis and Preparation Methods

Reaction Conditions

Optimal reaction conditions for the synthesis of iodinated pyrrole derivatives typically involve:

-

Use of appropriate solvents (e.g., dichloromethane)

-

Control of temperature (often room temperature)

-

Presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite

-

Careful pH control to prevent degradation of sensitive functional groups

Reactivity and Chemical Behavior

Reactivity Profile

Methyl 4-iodo-1H-pyrrole-2-carboxylate demonstrates reactivity patterns influenced by both the pyrrole ring system and the specific substituents:

-

The iodine atom at the 4-position serves as an excellent leaving group, making the compound valuable in metal-catalyzed coupling reactions.

-

The carboxylate functionality provides opportunities for further derivatization.

-

The pyrrole N-H group can participate in various reactions, including N-alkylation and N-acylation.

Key Reactions

Based on the chemical structure and properties of related compounds, methyl 4-iodo-1H-pyrrole-2-carboxylate likely participates in:

-

Suzuki-Miyaura, Sonogashira, and Heck coupling reactions via the carbon-iodine bond

-

N-substitution reactions to form derivatives such as methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate

-

Hydrolysis of the methyl ester to form the corresponding carboxylic acid

-

Reduction reactions to transform the ester to alcohols or aldehydes

The electrophilic nature of the compound due to the iodine substituent makes it particularly valuable in nucleophilic substitution reactions, enabling the synthesis of various functionalized pyrrole derivatives.

Applications in Chemical Research and Industry

Pharmaceutical Applications

Methyl 4-iodo-1H-pyrrole-2-carboxylate serves as an important building block in medicinal chemistry, contributing to the synthesis of:

-

Pyrrole-based drug candidates

-

Bioactive heterocyclic compounds

-

Structural analogs of natural products containing pyrrole rings

The compound's ability to participate in cross-coupling reactions makes it particularly valuable for constructing complex molecular architectures found in pharmaceutical compounds.

Materials Science Applications

In materials science and related fields, methyl 4-iodo-1H-pyrrole-2-carboxylate can serve as a precursor for:

-

Functional polymers

-

Electronic materials

-

Specialized organic semiconductors

Research Applications

As a research tool, this compound is utilized in:

-

Methodology development for halogenated heterocycles

-

Studies of reaction mechanisms

-

Structure-activity relationship investigations

Related Compounds and Structural Analogs

N-Methylated Derivative

One closely related compound is methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate (CAS 40740-42-9), which features methylation at the pyrrole nitrogen. This structural modification alters the compound's properties:

| Property | Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate |

|---|---|

| Molecular Formula | C7H8INO2 |

| Molecular Weight | 265.05 g/mol |

| Melting Point | 65-67°C |

| Hazard Classification | Irritant |

The N-methylation removes the acidic N-H proton, changing both the physical properties and reactivity profile of the molecule .

Additional Methyl Substitution

Another structural analog is methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate (CAS 2092728-33-9):

| Property | Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate |

|---|---|

| Molecular Formula | C7H8INO2 |

| Molecular Weight | 265 g/mol |

| CAS Number | 2092728-33-9 |

The additional methyl group at position 3 introduces steric effects that influence the compound's reactivity and physical properties.

Tosyl-Protected Derivative

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate (CAS 869886-85-1) represents a derivative with significant structural modification at the nitrogen position:

| Property | Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate |

|---|---|

| Molecular Formula | C13H12INO4S |

| Molecular Weight | 405.2081 g/mol |

| Hazard Classification | Acute toxicity (oral, Category 4); Skin irritation (Category 2); Eye irritation (Category 2A) |

The tosyl protection of the pyrrole nitrogen substantially changes the compound's properties, introducing additional functional groups and increasing molecular complexity .

Analytical Methods and Characterization

Spectroscopic Analysis

For methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate (a closely related compound), mass spectrometry data indicate:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 265.96728 | 141.5 |

| [M+Na]+ | 287.94922 | 145.1 |

| [M+NH4]+ | 282.99382 | 144.7 |

| [M+K]+ | 303.92316 | 145.1 |

| [M-H]- | 263.95272 | 135.4 |

| [M+Na-2H]- | 285.93467 | 133.4 |

| [M]+ | 264.95945 | 139.0 |

| [M]- | 264.96055 | 139.0 |

Similar spectroscopic profiles would be expected for methyl 4-iodo-1H-pyrrole-2-carboxylate, with adjustments for the absence of the N-methyl group .

Structural Identification

The structural identification of methyl 4-iodo-1H-pyrrole-2-carboxylate and related compounds can be achieved through:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

X-ray crystallography (for solid-state structure)

-

Mass spectrometry (for molecular weight confirmation)

These analytical techniques provide comprehensive characterization necessary for confirming compound identity and purity.

| Parameter | Typical Specification |

|---|---|

| Purity | ≥97% |

| Packaging Size | Available in quantities such as 10 grams |

| Lead Time | Approximately 5 days |

| Usage Restrictions | For professional manufacturing, research laboratories, and industrial/commercial use only |

These commercial parameters highlight the compound's accessibility for research and development purposes .

Quality Control

Quality control for methyl 4-iodo-1H-pyrrole-2-carboxylate typically involves:

-

Purity assessment through chromatographic methods

-

Identity confirmation using spectroscopic techniques

-

Stability testing under various storage conditions

These quality control measures ensure the reliability of the compound for research and synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume